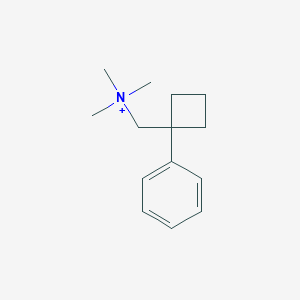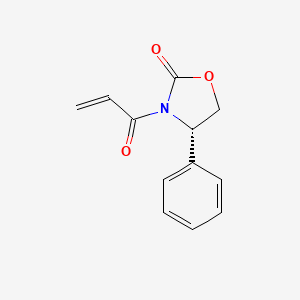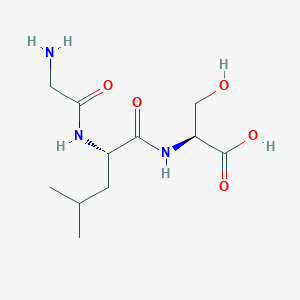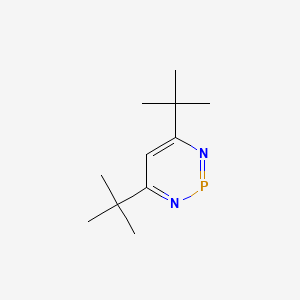![molecular formula C10H11NO2 B14252731 N-[(1E)-2-Methoxyethylidene]benzamide CAS No. 239439-25-9](/img/structure/B14252731.png)
N-[(1E)-2-Methoxyethylidene]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1E)-2-Methoxyethylidene]benzamide is an organic compound with the molecular formula C10H11NO2 It is a derivative of benzamide, where the amide nitrogen is substituted with a methoxyethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-2-Methoxyethylidene]benzamide typically involves the condensation of benzamide with methoxyacetaldehyde under acidic or basic conditions. The reaction can be carried out using different catalysts and solvents to optimize yield and purity. For example, the reaction can be performed in the presence of a Lewis acid catalyst such as zinc chloride or a base like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-2-Methoxyethylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: The major product is N-[(1E)-2-oxoethylidene]benzamide.
Reduction: The major product is N-(2-methoxyethyl)benzamide.
Substitution: The products depend on the nucleophile used, resulting in various substituted benzamides.
Scientific Research Applications
N-[(1E)-2-Methoxyethylidene]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1E)-2-Methoxyethylidene]benzamide depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The methoxyethylidene group can interact with amino acid residues in the enzyme, leading to inhibition of its activity. The exact molecular targets and pathways involved would depend on the specific enzyme or receptor being studied.
Comparison with Similar Compounds
Similar Compounds
- N-Methylbenzamide
- N-Ethylbenzamide
- N-[(1E)-2-Hydroxyethylidene]benzamide
Uniqueness
N-[(1E)-2-Methoxyethylidene]benzamide is unique due to the presence of the methoxyethylidene group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
239439-25-9 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
N-(2-methoxyethylidene)benzamide |
InChI |
InChI=1S/C10H11NO2/c1-13-8-7-11-10(12)9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
InChI Key |
DEISKHJJEMPHIW-UHFFFAOYSA-N |
Canonical SMILES |
COCC=NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Benzylamino)methyl]-4,6-dinitrophenol](/img/structure/B14252648.png)
![Phosphonic acid, [(1S)-1-phenylethyl]-](/img/structure/B14252652.png)


![4-Bromo-6-{[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14252676.png)

![4-[(2-Amino-7H-purin-6-yl)oxy]-1-(pyridin-3-yl)butan-1-one](/img/structure/B14252697.png)
![3-{[(4-Methoxyphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B14252699.png)
![2-Oxazolidinone, 4-(phenylmethyl)-3-[4-(trifluoromethyl)phenyl]-, (4S)-](/img/structure/B14252712.png)



![[[1,1'-Biphenyl]-4,4'-diylbis(oxypentane-5,1-diyl)]bis(trimethoxysilane)](/img/structure/B14252724.png)
![N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine](/img/structure/B14252746.png)
